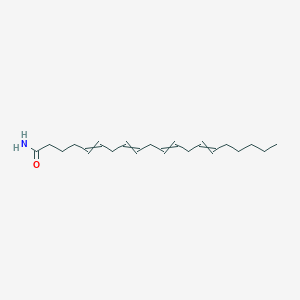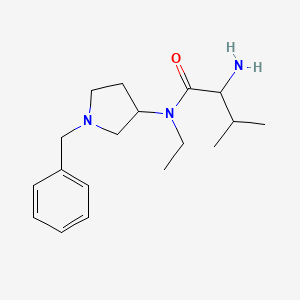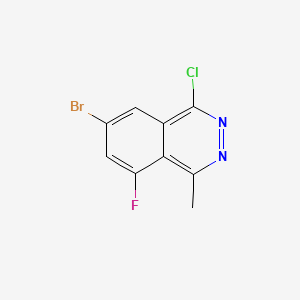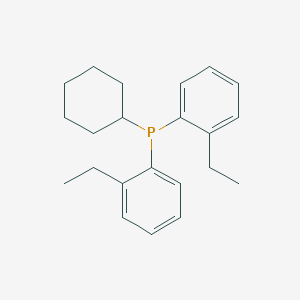![molecular formula C16H20N2S2Sn2 B14784302 5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile: is an organotin compound that features a bithiophene core with trimethylstannyl and dicarbonitrile substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile typically involves the stannylation of 2,2’-bithiophene. The process begins with the lithiation of 2,2’-bithiophene using n-butyllithium, followed by the reaction with trimethyltin chloride to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The trimethylstannyl groups in 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile can undergo substitution reactions, particularly in the presence of palladium catalysts, to form various derivatives.
Coupling Reactions: This compound is often used in Stille coupling reactions to form conjugated polymers and other complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in coupling reactions.
Solvents: Toluene and THF are frequently used solvents.
Reagents: Trimethyltin chloride, n-butyllithium.
Major Products:
Conjugated Polymers: Used in organic electronics.
Functionalized Bithiophenes: Serve as building blocks for more complex molecules.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: Used in the synthesis of semiconducting polymers for OFETs, OLEDs, and OPVs.
Polymer Chemistry: Acts as a monomer in the synthesis of low band-gap polymers.
Biology and Medicine:
Biological Probes: Potential use in the development of probes for biological imaging and diagnostics.
Industry:
Electronic Devices: Integral in the development of flexible and lightweight electronic devices.
Mécanisme D'action
The mechanism by which 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile exerts its effects is primarily through its ability to participate in π-conjugation. This allows for efficient charge transport in semiconducting polymers, making it valuable in electronic applications . The molecular targets include the π-conjugated systems in organic semiconductors, and the pathways involve electron and hole transport mechanisms.
Comparaison Avec Des Composés Similaires
- 2,5-Bis(trimethylstannyl)thiophene
- 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
- 3,3′-Dibromo-2,2′-bithiophene
- 2,2′-Bithiophene
- Dithieno[3,2-b:2′,3′-d]thiophene
Uniqueness: 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile is unique due to the presence of both trimethylstannyl and dicarbonitrile groups, which enhance its electronic properties and make it particularly suitable for use in high-performance organic electronic devices .
Propriétés
Formule moléculaire |
C16H20N2S2Sn2 |
|---|---|
Poids moléculaire |
541.9 g/mol |
Nom IUPAC |
2-(3-cyano-5-trimethylstannylthiophen-2-yl)-5-trimethylstannylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H2N2S2.6CH3.2Sn/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10;;;;;;;;/h1-2H;6*1H3;; |
Clé InChI |
FEEONDYHQRQKFN-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)

![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)

![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)


![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
